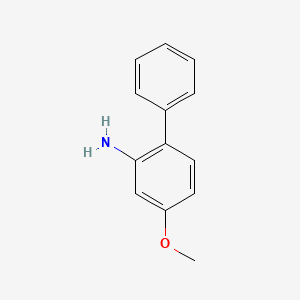

2-Amino-4-methoxy-biphenyl

Description

Contextual Significance of Biphenyl (B1667301) and Aminobiphenyl Scaffolds in Contemporary Organic Chemistry

Biphenyls and their derivatives are fundamental structural units in a vast array of organic molecules, spanning from natural products to pharmaceuticals and materials science. rsc.org Their unique stereochemical properties, including the potential for axial chirality, make them valuable scaffolds in asymmetric synthesis. rsc.org The introduction of an amino group to the biphenyl core, creating aminobiphenyls, further expands their utility by providing a reactive handle for a multitude of chemical transformations. rsc.orgresearchgate.net

The biphenyl framework is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgresearchgate.net This has driven extensive research into the development of novel synthetic methodologies for accessing functionalized biphenyls. rsc.org Techniques such as the Suzuki-Miyaura, Ullmann, and Kumada cross-coupling reactions are routinely employed to construct the biaryl bond. rsc.orgresearchgate.net

Historical Trajectories and Current Landscape of Research on 2-Amino-4-methoxy-biphenyl and Analogous Compounds

Historically, research on biphenyl derivatives has been a cornerstone of organic synthesis, with early methods like the Wurtz-Fittig and Ullmann reactions paving the way for more sophisticated transition metal-catalyzed cross-coupling reactions. rsc.org The study of aminobiphenyls, in particular, has been driven by their application as intermediates in the synthesis of dyes and, more recently, their incorporation into pharmacologically active molecules. nih.gov

Current research on this compound and its analogs focuses on several key areas. The compound itself is recognized as a valuable intermediate in organic synthesis. chembk.com Its structure, featuring both an electron-donating methoxy (B1213986) group and an amino group, influences its electronic properties and reactivity, making it a target for the development of new functional materials. For instance, donor-acceptor substituted biphenyls are being investigated for their intramolecular charge transfer properties, which are relevant for applications in optoelectronics. frontiersin.org

The synthesis of this compound can be achieved through various methods, often involving the reduction of the corresponding nitro compound, 4-Methoxy-2-nitro-biphenyl. This precursor is typically synthesized via methods like Suzuki coupling followed by nitration.

Delineation of Key Academic Research Imperatives for this compound

The primary academic research imperative for this compound lies in its role as a versatile building block for the synthesis of more complex molecules. Researchers are actively exploring its use in the creation of novel compounds with potential applications in various fields. For example, its structural motifs are found in compounds being investigated for their photophysical properties and potential as fluorescent probes. mdpi.com

Furthermore, the exploration of new synthetic routes to this compound and its derivatives remains an important area of research. The development of more efficient and sustainable synthetic methods is a continuous goal in organic chemistry.

Below are tables detailing the properties and identifiers of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H13NO | nih.gov |

| Molecular Weight | 199.25 g/mol | nih.gov |

| Appearance | White crystalline solid | chembk.com |

| Melting Point | 85-89 °C | chembk.com |

| Solubility | Soluble in non-polar solvents like ether and alcohol; insoluble in water. | chembk.com |

Table 2: Identifiers for this compound

| Identifier Type | Identifier | Source |

|---|---|---|

| IUPAC Name | 5-methoxy-2-phenylaniline | nih.gov |

| CAS Number | 38088-00-5 | nih.gov |

| PubChem CID | 2760363 | nih.gov |

| InChI | InChI=1S/C13H13NO/c1-15-11-7-8-12(13(14)9-11)10-5-3-2-4-6-10/h2-9H,14H2,1H3 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

38088-00-5 |

|---|---|

Molecular Formula |

C13H13NO |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

5-methoxy-2-phenylaniline |

InChI |

InChI=1S/C13H13NO/c1-15-11-7-8-12(13(14)9-11)10-5-3-2-4-6-10/h2-9H,14H2,1H3 |

InChI Key |

PBXBUVMSXRFGIX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Classical and Modern Approaches for 2-Amino-4-methoxy-biphenyl and Related Biphenyl (B1667301) Synthesis

The construction of the this compound scaffold can be achieved through several reliable methods. These approaches often involve the initial formation of a substituted biphenyl system, followed by functional group interconversion to yield the desired product.

Reduction Reactions of Nitro-Biphenyl Precursors

A common and effective strategy for synthesizing this compound involves the reduction of a nitro-biphenyl precursor, specifically 4-Methoxy-2-nitro-biphenyl. The nitro group, being an electron-withdrawing group, can be readily reduced to an amino group. This transformation is typically achieved using various reducing agents.

Commonly employed methods include catalytic hydrogenation with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst or using chemical reductants like tin(II) chloride in an acidic medium. evitachem.com The general reaction is as follows:

Reaction of 4-Methoxy-2-nitro-biphenyl to this compound

The precursor, 4-Methoxy-2-nitro-biphenyl, can itself be synthesized through methods such as the Ullmann reaction, by coupling 2,5-Dibromo-1-nitrobenzene and 4-iodoanisole (B42571). prepchem.com

Catalytic Cross-Coupling Reactions for C-C Bond Formation

Catalytic cross-coupling reactions are powerful tools for forming the crucial carbon-carbon (C-C) bond that defines the biphenyl structure. Several palladium-catalyzed reactions are particularly prominent in this context. uliege.bethieme.de

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating the biphenyl core by coupling an aryl halide with an arylboronic acid. uliege.beajgreenchem.com For the synthesis of a precursor to this compound, one could couple a nitro-substituted aryl halide with a methoxy-substituted phenylboronic acid. For instance, the reaction of 2-nitro-4-bromoanisole with 4-methoxyphenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate can yield the biphenyl framework. The subsequent reduction of the nitro group would lead to the final product. The Suzuki-Miyaura reaction is valued for its tolerance of a wide range of functional groups. uliege.beajgreenchem.com

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. rsc.orgnih.gov This method is known for its high reactivity and selectivity, often proceeding under mild conditions. acs.orgacs.org It provides an effective route to unsymmetrical biphenyls. rsc.org For example, the coupling of a properly substituted aryl halide with an arylzinc reagent can construct the biphenyl skeleton, which can then be further functionalized.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium complexes. rsc.orgwikipedia.org It was one of the first catalytic cross-coupling methods developed and is effective for creating C-C bonds between aryl groups. wikipedia.org For instance, the reaction of (methoxyphenyl)magnesium bromide with a substituted chlorobenzene (B131634) in the presence of a nickel or palladium catalyst can produce a methoxy-biphenyl derivative. rsc.org

Ullmann Reaction: The classical Ullmann reaction involves the copper-promoted coupling of two aryl halides. rsc.orgwikipedia.org While it traditionally required harsh conditions, modern variations have made it more practical. wikipedia.orgmdpi.com It can be used to form biphenyl ethers and other derivatives. For instance, reacting 2,5-Dibromo-1-nitrobenzene with 4-iodoanisole under Ullmann conditions can produce 4-bromo-4'-methoxy-2-nitrobiphenyl, a precursor that can be reduced to an amino-biphenyl derivative. prepchem.com

Table 1: Comparison of Catalytic Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction | Coupling Partners | Catalyst | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Palladium | High functional group tolerance, commercially available reagents. uliege.beajgreenchem.com |

| Negishi | Organozinc Compound + Organic Halide | Nickel or Palladium | High reactivity and selectivity, mild reaction conditions. rsc.orgacs.orgacs.org |

| Kumada | Grignard Reagent + Organic Halide | Nickel or Palladium | Utilizes readily available Grignard reagents. rsc.orgwikipedia.org |

| Ullmann | Aryl Halide + Aryl Halide | Copper | Effective for specific couplings, particularly with electron-withdrawing groups. rsc.orgwikipedia.org |

Catalytic Amination and Arylation Reactions of Biphenyl Systems

Instead of forming the C-N bond via reduction of a nitro group, catalytic amination reactions can directly introduce the amino group onto a pre-formed biphenyl scaffold. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for this purpose. These reactions involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base.

Furthermore, palladium-catalyzed C-H arylation can be used to construct the biphenyl system. jst.go.jpnih.gov This approach involves the direct coupling of an arene C-H bond with an aryl halide. For example, the hydroxyl group in [1,1'-biphenyl]-2-ols can direct the palladium-catalyzed C-H arylation with chloroarenes to form ortho-teraryl structures. jst.go.jpnih.gov Similarly, anilides can undergo ortho arylation through a twofold C-H functionalization process to form biphenyls. nih.gov

Asymmetric Synthesis Approaches for Chiral Biphenyl Derivatives

Biphenyls possessing axial chirality are important in various fields, including asymmetric catalysis. chemrxiv.org The synthesis of enantiomerically pure or enriched chiral biphenyl derivatives often employs asymmetric synthesis strategies.

One approach involves the use of chiral ligands in transition metal-catalyzed cross-coupling reactions. For instance, asymmetric Suzuki-Miyaura coupling using chiral phosphine (B1218219) ligands can lead to the formation of chiral biaryls with high enantioselectivity. rsc.org Chiral-bridged biphenyl monophosphine ligands have been shown to be effective in the enantioselection of these reactions. rsc.org

Another strategy is the resolution of racemic biphenyl mixtures. This can be achieved by using a chiral resolving agent to form diastereomeric salts that can be separated. For example, optically pure C2-symmetric chiral biphenyl frameworks can be obtained by utilizing a readily available chiral acid as a resolution agent. sioc-journal.cn These resolved chiral biphenyls can then serve as scaffolds for the synthesis of chiral catalysts. sioc-journal.cn

Green Chemistry Principles and Sustainable Synthetic Routes for Biphenyl Scaffolds

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of biphenyl synthesis, this often involves the use of less hazardous solvents, catalyst-free conditions, and energy-efficient methods.

One green approach is the use of water as a solvent, which is inexpensive and environmentally friendly. researchgate.net For example, the synthesis of unsymmetrical N,N'-diphenyl urea (B33335) derivatives has been developed in an aqueous medium without the need for a base or catalyst. researchgate.net

Solventless reactions, or mechanochemistry, represent another green methodology that minimizes waste by avoiding hazardous solvents. acs.orgfarmaciajournal.com For instance, the synthesis of a Schiff ligand has been achieved using both microwave irradiation and mechanochemical methods, which are considered green protocols. farmaciajournal.com

Furthermore, the development of scalable syntheses from bio-derived starting materials is a key aspect of sustainable chemistry. For example, 4,4′-biphenyldicarboxylic acid has been produced from bio-derived 4,4′-dimethylbiphenyl, offering a route to renewable polyesters and reducing the carbon footprint. acs.org

Chemo- and Regioselectivity Considerations in the Synthesis of Substituted Biphenyls

The synthesis of specifically substituted biphenyls like this compound requires careful control over chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In cross-coupling reactions, the reactivity of different halogens generally follows the order I > Br > Cl. vanderbilt.edu This difference can be exploited to selectively react one halide in the presence of another. However, catalyst and ligand choice can sometimes alter this selectivity.

Regioselectivity is crucial when a molecule has multiple potential reaction sites. In the arylation of substituted benzenes, the directing effects of existing substituents play a major role. For instance, in the synthesis of polyfunctionalized biphenyls, the amino group can be used to direct regioselective halogenation. vanderbilt.edu In palladium-catalyzed C-H activation, directing groups are often essential to achieve high regioselectivity, guiding the arylation to a specific ortho-position. nih.govacs.org For example, the hydroxyl group in biphenyl-2-ols directs arylation to the 2'-position. oup.com The nature of the substituents on the coupling partners, including their electronic and steric properties, significantly influences the regioselectivity of the reaction. researchgate.net

Reaction Mechanisms and Kinetic Investigations

Mechanistic Elucidation of C-C Bond Forming Reactions in Biphenyl (B1667301) Synthesis

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, and various methods have been developed for the construction of biphenyl scaffolds. researchgate.net Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. acs.orgacs.org

One of the most prominent methods is the Suzuki-Miyaura cross-coupling reaction, which typically involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. researchgate.netrsc.org The catalytic cycle is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net For instance, the reaction of an aryl bromide with an aryl boronic acid begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. researchgate.net This is followed by transmetalation with the boronic acid, where the aryl group from the boron compound is transferred to the palladium center. Finally, reductive elimination from the Pd(II) complex yields the biphenyl product and regenerates the active Pd(0) catalyst. researchgate.net

Other significant C-C bond-forming reactions for biphenyl synthesis include the Negishi, Stille, and Kumada couplings, which utilize organozinc, organotin, and organomagnesium reagents, respectively. researchgate.netrsc.org The fundamental mechanistic steps of these reactions share similarities with the Suzuki-Miyaura coupling, revolving around the oxidative addition and reductive elimination steps at a transition metal center. researchgate.net Recent advancements have also explored transition-metal-free methods, such as lithium-catalyzed C-C coupling reactions, offering alternative pathways for biphenyl synthesis. acs.orgresearchgate.net

Table 1: Comparison of Common C-C Bond Forming Reactions for Biphenyl Synthesis

| Reaction Name | Organometallic Reagent | Typical Catalyst | Key Mechanistic Steps |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Boronic Acid/Ester | Palladium | Oxidative Addition, Transmetalation, Reductive Elimination researchgate.net |

| Negishi Coupling | Organozinc | Palladium or Nickel | Oxidative Addition, Transmetalation, Reductive Elimination rsc.org |

| Stille Coupling | Organotin | Palladium | Oxidative Addition, Transmetalation, Reductive Elimination rsc.org |

| Kumada Coupling | Organomagnesium (Grignard) | Nickel or Palladium | Oxidative Addition, Transmetalation, Reductive Elimination rsc.org |

Detailed Analysis of C-N Bond Formation Pathways (e.g., Carbazole (B46965) Scaffold Formation from 2-Aminobiphenyls)

The intramolecular C-N bond formation in 2-aminobiphenyl (B1664054) derivatives is a critical step in the synthesis of carbazoles, a class of compounds with significant biological and material applications. researchgate.netresearcher.life A prominent method for this transformation involves a palladium-catalyzed tandem C-H activation and C-N bond formation. researchgate.netresearcher.life

The proposed mechanism for this reaction suggests an oxidative addition-type pathway involving a palladium species. researchgate.net The catalytic cycle is thought to commence with the coordination of the 2-aminobiphenyl to a Pd(II) catalyst. This is followed by an intramolecular C-H activation of the adjacent aryl ring and subsequent C-N bond formation to construct the carbazole scaffold. researchgate.netresearcher.life The reduced palladium catalyst is then re-oxidized to Pd(II) by an oxidant, such as hydrogen peroxide or molecular oxygen, to complete the catalytic cycle. researchgate.netresearcher.life This method has shown good functional group tolerance, allowing for the synthesis of various substituted carbazoles. researchgate.netresearcher.life However, functional groups that are susceptible to oxidation, such as methoxy (B1213986) and hydroxy groups, may require protection. researchgate.net

Computational studies have provided deeper insights into the C-N coupling reactions. For instance, in P450 TleB catalyzed cyclization, the reaction proceeds via a diradical pathway involving hydrogen atom transfer (HAT) and a conformational transformation of the substrate radical, which is key for selective C-N coupling. nih.gov

Table 2: Key Steps in Pd-Catalyzed Carbazole Formation from 2-Aminobiphenyl

| Step | Description | Key Intermediates/Species |

|---|---|---|

| Coordination | The 2-aminobiphenyl substrate coordinates to the Pd(II) catalyst. | [Pd(II)-substrate] complex |

| C-H Activation/C-N Formation | Intramolecular C-H activation of the adjacent aryl ring and subsequent C-N bond formation occurs in a tandem fashion. researchgate.netresearcher.life | Palladacycle intermediate |

| Reductive Elimination | The carbazole product is released from the palladium center. | Carbazole, Pd(0) |

| Re-oxidation | The reduced Pd(0) catalyst is re-oxidized to the active Pd(II) state by an oxidant (e.g., H₂O₂, O₂). researchgate.netresearcher.life | Pd(II) |

Catalytic Cycles, Ligand Design, and Turnover Frequencies in 2-Amino-4-methoxy-biphenyl Derivatization

The efficiency of cross-coupling reactions for the derivatization of 2-aminobiphenyls is highly dependent on the design of the catalyst system, particularly the supporting ligands. nih.govrsc.org Biarylphosphine ligands, such as BrettPhos, have been shown to be highly effective in palladium-catalyzed amination reactions, often allowing for low catalyst loadings and exhibiting broad substrate scope. nih.gov

The catalytic cycle for these reactions typically begins with the activation of a palladium precatalyst. acs.orgnih.gov Palladacycles derived from 2-aminobiphenyl are a widely used class of precatalysts due to their facile activation under basic conditions. acs.org Upon activation, a monoligated Pd(0) species is generated, which is the active catalyst that enters the catalytic cycle. acs.orgnih.gov An important consideration is the role of byproducts from precatalyst activation, such as NH-carbazole, which can sometimes inhibit the reaction by forming stable complexes with the palladium catalyst. acs.org To mitigate this, N-methyl-2-aminobiphenyl derived precatalysts can be employed. acs.org

Ligand design plays a crucial role in overcoming challenges such as coupling hindered amines. nih.gov Kinetic analysis can guide the rational design of ligands to improve catalytic efficiency by identifying the rate-determining step, which could be oxidative addition or reductive elimination depending on the substrates. nih.gov The turnover frequency (TOF), a measure of catalyst activity, can be significantly influenced by the ligand and reaction conditions. For example, in Suzuki-Miyaura cross-coupling reactions, TOFs can be very high, indicating a highly efficient catalytic system. rsc.org

Table 3: Factors Influencing Catalytic Performance in 2-Aminobiphenyl Derivatization

| Factor | Influence on Catalytic Cycle | Example |

|---|---|---|

| Ligand Structure | Affects catalyst stability, activity, and selectivity. Can influence the rates of oxidative addition and reductive elimination. nih.govmit.edu | Bulky biarylphosphine ligands like BrettPhos and CPhos can facilitate the coupling of sterically hindered amines. nih.govmit.edu |

| Precatalyst Activation | Generates the active Pd(0) species. Byproducts of activation can impact catalytic activity. acs.org | 2-Aminobiphenyl palladacycles are readily activated but can release inhibitory NH-carbazole. acs.org |

| Reaction Conditions | Temperature, base, and solvent can significantly affect reaction rates and yields. | The choice of base is critical for the deprotonation of the amine and the transmetalation step. |

| Turnover Frequency (TOF) | A measure of the number of moles of product formed per mole of catalyst per unit time. rsc.org | High TOFs indicate a highly active and efficient catalyst. |

Photochemical Reaction Mechanisms and Photoinduced Electron Transfer Processes involving Biphenyl Derivatives

Biphenyl derivatives can undergo a variety of photochemical reactions upon absorption of light. rsc.orgresearchgate.net These reactions are often initiated by photoinduced electron transfer (PET), where an electron is transferred from a donor to an acceptor molecule in an excited state. mdpi.comresearchgate.net

In the context of 2-aminobiphenyl derivatives, the amino group can act as an electron donor. Upon photoexcitation, these compounds can participate in PET processes. For instance, some 2-amino-biphenyl derivatives can act as visible light photosensitizers in polymerization reactions. mdpi.com In these systems, the excited biphenyl derivative can undergo photo-oxidation in the presence of an iodonium (B1229267) salt, leading to the formation of radical and cationic species that initiate polymerization. mdpi.com The feasibility of such PET processes can be evaluated by considering the Gibbs free energy change for the electron transfer. mdpi.com

Furthermore, computational and experimental studies have revealed that aminobiphenyl isomers can undergo distinct photochemical reactions involving proton transfer. rsc.org For example, the ortho-isomer can undergo a facile photoprotonation at a carbon atom through excited-state intramolecular proton transfer (ESIPT). rsc.org The meta-isomer can undergo water-assisted excited-state proton transfer (ESPT) and a photoredox reaction via proton-coupled electron transfer (PCET). rsc.org These studies highlight the complex interplay of electronic excitation, electron transfer, and proton transfer in the photochemistry of aminobiphenyls.

Table 4: Photochemical Processes in Biphenyl Derivatives

| Process | Description | Relevance to this compound |

|---|---|---|

| Photoinduced Electron Transfer (PET) | An electron is transferred from a donor to an acceptor upon photoexcitation. mdpi.comresearchgate.net | The amino group can act as an electron donor, initiating polymerization or other reactions. mdpi.com |

| Excited-State Intramolecular Proton Transfer (ESIPT) | An intramolecular proton transfer occurs in the excited state. rsc.org | Observed in ortho-aminobiphenyls, leading to photoprotonation. rsc.org |

| Excited-State Proton Transfer (ESPT) | Proton transfer occurs in the excited state, often mediated by solvent molecules. rsc.org | Observed in meta- and para-aminobiphenyls. rsc.org |

| Proton-Coupled Electron Transfer (PCET) | A concerted or stepwise transfer of an electron and a proton. rsc.org | A pathway for photoredox reactions in meta-aminobiphenyls. rsc.org |

Derivatization, Functionalization, and Scaffold Modification

Strategies for Selective Functional Group Transformations of 2-Amino-4-methoxy-biphenyl

The presence of two distinct functional groups, an amine (-NH2) and a methoxy (B1213986) ether (-OCH3), on the biphenyl (B1667301) framework allows for selective chemical transformations. The amino group is a primary site for a variety of reactions. One key transformation is its conversion from a nitro group precursor; 4-Methoxy-2-nitro-biphenyl can be readily reduced to form this compound . This amino group can then serve as a handle for further modifications. For instance, it can undergo Schiff base formation, a common strategy in the design of ligands for coordination chemistry .

Other standard transformations targeting the amine include N-acylation, N-alkylation, and diazotization reactions, which would allow for the introduction of a wide array of other functional groups. The methoxy group is generally more stable, but its ether linkage can be cleaved under specific, often harsh, reaction conditions to yield a hydroxyl group, providing another point for functionalization. The relative reactivity of the two groups allows for a stepwise and controlled derivatization of the parent molecule.

Synthesis of Complex Molecular Architectures Incorporating the this compound Core

The rigid biphenyl scaffold of this compound makes it an excellent building block for creating large, well-defined molecular architectures. By modifying its functional groups, this compound can be incorporated into supramolecular assemblies and complex organometallic systems.

Supramolecular chemistry relies on non-covalent interactions like hydrogen bonding and π–π stacking to construct large, ordered structures from smaller molecular units rsc.orgnih.govacs.org. The this compound core is well-suited for this purpose. The amino group can be functionalized to introduce moieties capable of forming strong, directional hydrogen bonds, such as amides or ureas mdpi.comnih.gov. The biphenyl system itself provides a planar surface for π–π stacking interactions, which are crucial for the assembly of multi-dimensional frameworks researchgate.net.

Derivatives of methoxy-biphenyl compounds have been utilized as precursors in materials science. For example, 1-(4'-Methoxy-biphenyl-4-yl)-ethanone has been used to synthesize co-oligomers for organic electronics, with the resulting materials showing enhanced lasing properties for optoelectronic applications . Similarly, by converting the amino group of this compound into a polymerizable unit or a self-assembling motif, it can serve as a precursor for functional materials with tailored electronic or photophysical properties.

The field of organometallic chemistry leverages ligands to control the reactivity and selectivity of metal centers in catalysis uzh.ch. Biphenyl phosphines are effective ligands in metal-catalyzed reactions such as hydroformylation and asymmetric hydrogenation rsc.org. The this compound scaffold is particularly valuable for creating specialized ligands.

The amino group can act as a coordination site or be transformed into a more complex ligating group, such as a Schiff base . A notable example is the development of advanced palladium catalysts, where an aminobiphenyl derivative is a key component of the ligand structure. Specifically, a ligand described as (2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) highlights the integration of an aminobiphenyl unit into a high-performance catalyst system nih.govacs.org. The steric and electronic properties of the ligand, influenced by the biphenyl backbone and its substituents, are critical for achieving high catalytic efficiency.

Systematic Studies on the Influence of Substituents on Electronic Properties and Reactivity of Biphenyl Derivatives

The electronic nature of the this compound core is significantly influenced by its substituents. Both the amino (-NH2) and methoxy (-OCH3) groups are electron-donating, which has profound effects on the molecule's properties and reactivity.

The methoxy group enhances the electron density of the biphenyl system . Studies on related diphenylamine (B1679370) and carbazole (B46965) derivatives show that methoxy substitution generally increases the energy of the Highest Occupied Molecular Orbital (HOMO) and decreases the ionization potential of the molecule researchgate.net. This effect is position-dependent, with para-substitution having a stronger influence than meta- or ortho-substitution researchgate.net. Similarly, the amino group is a powerful electron-donating group that strongly affects the electrostatic potential of the aromatic ring acs.org.

The presence of these two electron-donating groups makes the aromatic rings in this compound more susceptible to electrophilic attack compared to unsubstituted biphenyl. Furthermore, these substituents influence the optical and redox properties of more complex systems built upon this scaffold rsc.orgrsc.org.

| Substituent | Electronic Effect | Influence on Aromatic Ring | Impact on Reactivity |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly Electron-Donating (Resonance) | Increases electron density; Decreases ionization potential researchgate.net | Activates the ring toward electrophilic substitution |

| -NH₂ (Amino) | Strongly Electron-Donating (Resonance) | Significantly increases electron density and alters electrostatic potential acs.org | Strongly activates the ring toward electrophilic substitution |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing (Resonance and Inductive) | Decreases electron density; Increases ionization potential | Deactivates the ring toward electrophilic substitution |

| -F (Fluoro) | Weakly Electron-Donating (Resonance), Strongly Electron-Withdrawing (Inductive) | Net withdrawing effect; Can modulate metabolic stability and permeability acs.org | Deactivates the ring toward electrophilic substitution |

| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing (Inductive) | Strongly decreases electron density | Strongly deactivates the ring toward electrophilic substitution |

Spectroscopic Characterization and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR) for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR: Experimental data for the proton NMR spectrum of 2-Amino-4-methoxy-biphenyl has been reported. A study notes the spectrum was recorded on a 500 MHz instrument in deuterated chloroform (B151607) (CDCl₃). One specific signal was identified as a doublet at δ = 7.42 ppm.

Based on the structure, which consists of a substituted aniline (B41778) ring and an unsubstituted phenyl ring, a complete, theoretical ¹H NMR spectrum can be predicted.

Aromatic Protons: The protons on both aromatic rings would appear in the range of δ 6.5-7.5 ppm. The protons on the unsubstituted phenyl ring would likely present as a complex multiplet, while the three protons on the substituted aniline ring would show distinct splitting patterns (e.g., doublets, doublet of doublets) due to their specific positions relative to the amino and methoxy (B1213986) groups.

Amino Protons (-NH₂): A broad singlet would be expected for the two amine protons. Its chemical shift can vary depending on solvent and concentration but typically appears between δ 3.5-5.0 ppm.

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is characteristic of the methoxy group and would likely be observed around δ 3.8 ppm.

¹³C NMR: No specific experimental ¹³C NMR data was found. However, the predicted spectrum would show 13 distinct signals corresponding to each carbon atom in the molecule.

Aromatic Carbons: The carbon atoms of the two phenyl rings would resonate in the typical aromatic region of δ 110-160 ppm. The carbon attached to the methoxy group (C4) would be significantly deshielded (appearing at a higher ppm value), while the carbon attached to the amino group (C2) would also be influenced. The carbon atom at the junction of the two rings (C1) would also have a characteristic shift.

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) is expected to appear as a distinct signal in the upfield region, typically around δ 55-60 ppm.

Conformational analysis using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the preferred rotational orientation (dihedral angle) between the two phenyl rings, which is influenced by the steric hindrance of the ortho-amino group.

Table 5.1: Predicted ¹H and ¹³C NMR Data for this compound

| Type | Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic-H | 6.5 - 7.5 | Complex splitting patterns expected |

| -NH₂ | 3.5 - 5.0 | Broad singlet, exchangeable with D₂O | |

| -OCH₃ | ~3.8 | Sharp singlet | |

| ¹³C | Aromatic C-O | >155 | Deshielded by oxygen |

| Aromatic C-N | ~140-150 | ||

| Other Aromatic C | 110 - 140 |

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Molecular Fingerprinting and Conformational Studies

Fourier Transform Infrared (FTIR) Spectroscopy: While an experimental FTIR spectrum for this compound is not available, the key absorption bands can be predicted based on its structure.

N-H Stretching: The amino group would exhibit two characteristic bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of bands just above 3000 cm⁻¹. The aliphatic C-H stretching from the methoxy group would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring stretching vibrations would produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong, characteristic band for the aryl-alkyl ether linkage (Ar-O-CH₃) is expected around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1040 cm⁻¹ (symmetric stretch).

N-H Bending: The scissoring motion of the -NH₂ group would result in a band near 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, often produce strong signals in Raman spectra. The C-C stretch between the two phenyl rings would also be observable.

Table 5.2: Predicted Key Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Spectroscopy | Expected Intensity |

|---|---|---|---|

| 3300 - 3500 | N-H Asymmetric & Symmetric Stretch | FTIR | Medium |

| 3000 - 3100 | Aromatic C-H Stretch | FTIR/Raman | Medium/Strong |

| 2850 - 2960 | Aliphatic C-H Stretch (-OCH₃) | FTIR/Raman | Medium |

| ~1600 | N-H Bend / Aromatic C=C Stretch | FTIR | Strong |

| ~1600 | Aromatic C=C Stretch | Raman | Very Strong |

| ~1250 | Asymmetric Ar-O-C Stretch | FTIR | Strong |

Electronic Spectroscopy (UV-Visible, Fluorescence) and Photophysical Property Investigations

Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of UV or visible light.

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic biphenyl (B1667301) system. The presence of the amino (-NH₂) and methoxy (-OCH₃) groups, which are both auxochromes, would cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted biphenyl. One would expect strong absorption bands in the 250-350 nm range.

Fluorescence Spectroscopy: Many biphenyl and aniline derivatives are fluorescent. It is plausible that this compound would exhibit fluorescence upon excitation at its absorption maximum. The emission wavelength and quantum yield would be sensitive to solvent polarity due to the potential for intramolecular charge transfer (ICT) from the electron-donating amino and methoxy groups to the biphenyl π-system.

Single-Crystal X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

A search of crystallographic databases did not yield a published crystal structure for this compound. If a suitable single crystal were grown, this analysis would reveal:

Molecular Conformation: The dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyls.

Bond Parameters: Precise measurements of all bond lengths and angles.

Supramolecular Structure: The packing of molecules in the crystal lattice, which would likely be governed by hydrogen bonding involving the amino group (N-H···N or N-H···O interactions) and other van der Waals forces.

High-Resolution Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion (M⁺•), allowing for the unambiguous determination of its elemental formula, C₁₃H₁₃NO (exact mass: 199.09971).

Fragmentation Analysis: Under electron impact (EI) ionization, the molecular ion would undergo fragmentation. The expected fragmentation pathways for this compound would include:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy aromatic compounds, leading to a significant [M-15]⁺ peak.

Loss of formaldehyde (B43269) (CH₂O): Another pathway for methoxyarenes, resulting in an [M-30]⁺• peak.

Cleavage of the biphenyl bond: This could lead to fragments corresponding to the individual substituted and unsubstituted phenyl rings.

Table 5.5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Formula |

|---|---|---|

| 199 | Molecular Ion | [C₁₃H₁₃NO]⁺• |

| 184 | [M - CH₃]⁺ | [C₁₂H₁₀NO]⁺ |

| 169 | [M - CH₂O]⁺• | [C₁₂H₁₁N]⁺• |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in understanding the electronic properties and reactivity of 2-Amino-4-methoxy-biphenyl. These methods provide a detailed picture of the molecule's orbital energies, electronic transitions, and spectroscopic features.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps

| Parameter | Representative Energy (eV) |

|---|---|

| EHOMO | -5.5 to -6.5 |

| ELUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | 3.5 to 5.5 |

Note: These are typical values for similar aromatic compounds and not specific experimental or calculated values for this compound.

Elucidation of Electronic Transitions and Spectroscopic Signatures

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including electronic transitions that give rise to UV-Visible absorption spectra. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, electronic transitions are expected to be of the π → π* type, characteristic of aromatic systems. The presence of the amino and methoxy (B1213986) substituents is likely to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted biphenyl (B1667301), due to the extension of the conjugated system and the electron-donating nature of these groups. TD-DFT calculations can elucidate the nature of these transitions, identifying the specific molecular orbitals involved.

Prediction and Validation of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation. This includes vibrational frequencies from infrared (IR) and Raman spectroscopy, as well as chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy.

DFT calculations can provide a theoretical vibrational spectrum, which, after appropriate scaling, can aid in the assignment of experimental IR and Raman bands to specific molecular vibrations. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. While specific calculated spectroscopic parameters for this compound are not available in the provided search results, the table below shows typical ranges for key vibrational modes in similar aromatic compounds.

Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm-1) |

|---|---|---|

| N-H (Amino) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Methoxy) | Stretching | 1000 - 1300 |

| C-N (Amino) | Stretching | 1250 - 1350 |

Note: These are general ranges and not specific calculated values for this compound.

Conformational Analysis and Molecular Dynamics Simulations of Biphenyl Systems

The two phenyl rings in biphenyl are not coplanar in the gas phase or in solution, adopting a twisted conformation due to steric hindrance between the ortho-hydrogens. The angle between the planes of the two rings is known as the dihedral or torsional angle. Conformational analysis of biphenyl systems involves studying the energy of the molecule as a function of this dihedral angle to determine the most stable conformation.

For this compound, the presence of substituents on one of the rings will influence the preferred dihedral angle and the rotational barrier between different conformations. Molecular dynamics simulations can be employed to study the dynamic behavior of the molecule, including the flexibility of the biphenyl linkage and how it is affected by the solvent environment and temperature. These simulations provide insights into the conformational landscape and the transitions between different low-energy states. The equilibrium dihedral angle in unsubstituted biphenyl is around 44°, and it is expected that the substituents in this compound would lead to a different preferred conformation. colostate.edu

Investigation of Intermolecular Interactions via Hirshfeld Surface Analysis and Quantum Chemical Topology

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in the crystalline state. By mapping properties such as dnorm (a normalized contact distance) onto the molecular surface, regions of close contact between neighboring molecules can be identified. This allows for the characterization of hydrogen bonds, π-π stacking, and other van der Waals interactions that stabilize the crystal packing.

Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to analyze the electron density distribution to identify and characterize chemical bonds and intermolecular interactions. By locating bond critical points and analyzing their properties, the nature and strength of these interactions can be quantified.

Global Chemical Reactivity Descriptors (GCRD) and Local Reactivity Site Prediction

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. It is related to the HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These descriptors can be calculated using the following equations, based on the energies of the HOMO and LUMO:

χ = - (EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

S = 1 / η

ω = χ² / (2η)

While GCRDs provide information about the molecule as a whole, local reactivity descriptors are needed to predict the specific sites of electrophilic and nucleophilic attack. Fukui functions and the dual descriptor are commonly used for this purpose. These local descriptors identify which atoms in the molecule are most susceptible to attack by electrophiles or nucleophiles, providing valuable insights into the regioselectivity of chemical reactions. For this compound, the amino and methoxy-substituted ring is expected to be the primary site for electrophilic attack due to the electron-donating nature of these groups.

Table 3: Representative Global Chemical Reactivity Descriptors

| Descriptor | Representative Value |

|---|---|

| Electronegativity (χ) (eV) | 3.25 - 4.25 |

| Chemical Hardness (η) (eV) | 1.75 - 2.75 |

| Chemical Softness (S) (eV-1) | 0.36 - 0.57 |

| Electrophilicity Index (ω) (eV) | 1.91 - 3.23 |

Note: These values are calculated using the representative HOMO and LUMO energies from Table 1 and are not specific to this compound.

Advanced Applications in Chemical Research

2-Amino-4-methoxy-biphenyl as a Versatile Synthetic Synthon for the Construction of Complex Organic Molecules

This compound serves as a highly valuable intermediate, or synthon, in organic synthesis. Its utility stems from the presence of three distinct reactive zones: the nucleophilic amino group, the electron-donating methoxy (B1213986) group, and the biphenyl (B1667301) core itself. The amino group can be readily transformed into a wide range of other functionalities, such as amides, sulfonamides, or diazonium salts, which are themselves gateways to further chemical modifications.

The biphenyl unit is a fundamental backbone in synthetic organic chemistry, appearing in numerous medicinally active compounds and natural products. rsc.org The functional groups on this compound allow it to be incorporated into larger, more complex molecules through various coupling reactions. For instance, the amino group can direct further substitutions on the aromatic rings or participate in reactions to build heterocyclic systems fused to the biphenyl core. This versatility makes it an essential building block for creating libraries of diverse compounds for screening in drug discovery and materials science. acs.orgnih.gov The main application of this compound is as an intermediate in the synthesis of dyes, fluorescent agents, and pharmaceutical compounds.

Design and Development of Ligands and Catalysts Based on Biphenyl Amines for Diverse Chemical Transformations

The biphenyl framework is instrumental in the design of ligands for catalysis. The inherent rigidity of the biphenyl axis, combined with the potential for axial chirality (atropisomerism) when appropriately substituted, allows for the creation of highly stereoselective catalysts. Biphenyl amine derivatives are used to construct ligands that can coordinate with transition metals like palladium, gold, or rhodium. chemistryviews.org

The amino group in biphenyl amines acts as a crucial coordination site for the metal center. The steric and electronic properties of the ligand, which dictate the activity and selectivity of the resulting catalyst, can be finely tuned by modifying the substituents on the biphenyl rings. For example, bulky groups can create a specific chiral pocket around the metal's active site, influencing the stereochemical outcome of a reaction. These catalyst systems are employed in a variety of important chemical transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis.

| Ligand/Catalyst Type | Metal Center | Application in Chemical Transformation | Key Feature of Biphenyl Scaffold |

|---|---|---|---|

| Chiral Biphenyl Phosphines (e.g., BINAP) | Rhodium, Ruthenium, Palladium | Asymmetric Hydrogenation, Cross-Coupling | Axial chirality for stereocontrol |

| Biphenyl Amines | Palladium | Buchwald-Hartwig Amination | Electron-rich, sterically hindered for oxidative addition |

| 2,2'-Biphenyl Gold(III) Complexes | Gold | General Catalysis Research | Stable ligand framework for gold(III) chemistry chemistryviews.org |

Theoretical Basis for Biphenyl Scaffolds in Advanced Material Science and Optoelectronics (e.g., Organic Light-Emitting Diodes, Liquid Crystal Displays, Organic Semiconductors)

The biphenyl scaffold is a key component in the development of advanced organic materials due to its exceptional electronic and structural properties. alfa-chemistry.com Its rigid, conjugated cyclic structure provides excellent stability, which is crucial for the longevity of electronic devices. alfa-chemistry.com

Organic Semiconductors: Biphenyl compounds are widely used in organic semiconductors because their structure facilitates π-π stacking between adjacent molecules. alfa-chemistry.com This intermolecular interaction is essential for efficient charge transport, a key performance metric for organic field-effect transistors (OFETs). alfa-chemistry.comnih.gov The ability to modify the end groups of biphenyl molecules allows for control over their molecular arrangement and film-forming properties, making them ideal for thin-film semiconductor applications. alfa-chemistry.combohrium.com

Organic Light-Emitting Diodes (OLEDs): In OLEDs, biphenyl derivatives serve multiple roles. rsc.org They are used as fluorescent layers and as host materials for phosphorescent emitters. Biphenyl compounds often possess a low highest occupied molecular orbital (HOMO) energy level, which makes them effective as hole-blocking materials. alfa-chemistry.com This property ensures that the recombination of electrons and holes occurs within the desired light-emitting layer, maximizing device efficiency. alfa-chemistry.com For example, 4,4′-di(pyren-1-yl)-1,1′-biphenyl has been shown to be an efficient material for deep-blue emitting OLEDs. rsc.org

Liquid Crystal Displays (LCDs): The rod-like shape of biphenyl derivatives is fundamental to their application in liquid crystals. researchgate.net This molecular geometry promotes the formation of the ordered, fluid phases (nematic, smectic) that are necessary for the functioning of LCDs. google.commdpi.com The properties of biphenyl-based liquid crystals, such as their nematic temperature range and electrical characteristics, can be precisely controlled by altering the substituents on the biphenyl core. google.comnasa.gov

| Application | Key Property of Biphenyl Scaffold | Function | Example |

|---|---|---|---|

| Organic Semiconductors | Rigid, conjugated structure; strong π-π interactions | Facilitates charge transport in OFETs. alfa-chemistry.com | Biphenyl enamines nih.govnih.gov |

| Organic Light-Emitting Diodes (OLEDs) | Low HOMO energy level; stable conjugated core | Acts as a hole-blocking material and emissive layer. rsc.orgalfa-chemistry.com | 4,4′-di(pyren-1-yl)-1,1′-biphenyl rsc.org |

| Liquid Crystal Displays (LCDs) | Rigid, rod-like molecular shape | Forms the necessary ordered liquid crystalline phases. mdpi.com | 4'-substituted-4-cyanobiphenyls google.com |

Methodological Development and Optimization Utilizing Biphenyl Derivatives in Synthetic Chemistry and Analytical Science

The importance of the biphenyl motif has driven the development of numerous synthetic methods for its construction. rsc.org These methods are central to synthetic chemistry, enabling the assembly of complex molecules for pharmaceuticals, agrochemicals, and materials. Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely used tools for forming the crucial carbon-carbon bond between the two aryl rings.

Key methodologies include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an aryl halide and an arylboronic acid (or its ester) is one of the most versatile and common methods for biphenyl synthesis due to its mild reaction conditions and high functional group tolerance. rsc.org

Ullmann Reaction: A classical method that involves the copper-mediated coupling of two aryl halide molecules. rsc.org While requiring harsher conditions than palladium-catalyzed methods, it remains a valuable tool, particularly for large-scale industrial synthesis.

Negishi Coupling: Involves the reaction of an aryl halide with an organozinc compound, catalyzed by nickel or palladium. rsc.org

Kumada Coupling: Utilizes a Grignard reagent (organomagnesium halide) and an aryl halide in the presence of a nickel or palladium catalyst. rsc.org

The synthesis of increasingly complex biphenyl derivatives necessitates parallel advancements in analytical science. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the purification, identification, and structural elucidation of these compounds, ensuring their purity and confirming their chemical identity.

| Reaction Name | Catalyst | Reactants | General Characteristics |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Aryl Halide + Arylboronic Acid | Mild conditions, high functional group tolerance. rsc.org |

| Ullmann Reaction | Copper | Aryl Halide + Aryl Halide | Classic method, often requires high temperatures. rsc.org |

| Negishi Coupling | Palladium or Nickel | Aryl Halide + Aryl-Zinc | High reactivity and selectivity. rsc.org |

| Kumada Coupling | Palladium or Nickel | Aryl Halide + Aryl-Grignard | Utilizes highly reactive Grignard reagents. rsc.org |

| Stille Coupling | Palladium | Aryl Halide + Aryl-Stannane | Tolerant of many functional groups but uses toxic tin reagents. rsc.org |

Structural Scaffolds in Medicinal Chemistry Research for Target Identification and Ligand Design Principles

The biphenyl scaffold is a prominent structure in medicinal chemistry and drug development. nih.gov Its unique combination of rigidity, which helps to pre-organize functional groups for optimal receptor binding, and conformational flexibility (rotation around the central C-C bond) allows it to adapt to the shape of various biological targets. This has led to its classification as a "privileged structure." acs.org

The term "privileged structure" was introduced to describe molecular scaffolds that are capable of providing high-affinity ligands for more than one type of biological receptor. nih.govresearchgate.net These frameworks serve as ideal starting points for the generation of compound libraries because they already possess characteristics favorable for drug-like molecules. acs.org The biphenyl framework is a quintessential example of a privileged substructure, found in a significant percentage of all known drugs. acs.org

The utility of privileged structures like biphenyl lies in the ability to synthesize a single library based on this core scaffold and screen it against a variety of different biological targets. acs.org By decorating the biphenyl core with different functional groups, medicinal chemists can generate a multitude of compounds that explore diverse chemical space, increasing the probability of identifying a "hit" or lead compound for a specific target. acs.orgnih.gov This strategy accelerates the early stages of drug discovery. acs.org

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. uni-bonn.de For biphenyl-based compounds, SAR studies focus on how modifications to the scaffold affect its interaction with a biological target at the molecular level, a process known as molecular recognition. acs.org

Key aspects explored in the SAR of biphenyl derivatives include:

Substitution Pattern: The position (ortho, meta, para) and nature (electron-donating, electron-withdrawing, hydrophobic, hydrophilic) of substituents on both phenyl rings are systematically varied. These changes can dramatically alter binding affinity by influencing hydrogen bonding, hydrophobic interactions, and electrostatic interactions with the target protein. nih.gov

Scaffold Hopping: In some cases, the biphenyl core itself may be replaced by other bioisosteric scaffolds to probe the importance of the core structure for binding and to optimize other properties.

These studies, often guided by computational modeling and X-ray crystallography, provide a rational basis for optimizing lead compounds to improve their binding affinity and selectivity for a specific target. nih.gov

| Structural Modification | Potential Impact on Molecular Recognition | Rationale |

|---|---|---|

| Addition of a hydrogen bond donor/acceptor | Can increase binding affinity | Forms a specific, directional interaction with the protein target. |

| Introduction of a bulky ortho-substituent | Restricts torsional angle, alters 3D shape | May lock the molecule into a more (or less) favorable binding conformation. nih.gov |

| Varying substituent position (para to meta) | Repositions key interacting groups | Probes different regions of the binding pocket to find optimal interactions. |

| Increasing hydrophobicity | May enhance binding in a nonpolar pocket | Capitalizes on the hydrophobic effect for stronger association. |

Methodologies for Lead Compound Generation and Optimization

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. nih.gov this compound represents a valuable chemical building block that can be utilized in the generation and subsequent optimization of lead compounds in drug discovery. Its structure offers multiple points for chemical modification—the amino group, the methoxy group, and the phenyl rings—allowing for systematic exploration of the chemical space to enhance potency, selectivity, and pharmacokinetic properties. The process of refining a lead compound is a cyclical endeavor involving design, synthesis, and testing to establish robust Structure-Activity Relationships (SAR). danaher.comnbinno.com

A primary methodology in lead optimization is the systematic modification of the lead compound to establish a clear Structure-Activity Relationship (SAR) . nbinno.com This process involves synthesizing a series of analogues where specific parts of the molecule are altered to observe the effect on biological activity. nbinno.com For biphenyl-containing compounds, this often involves substituting the phenyl rings. Research on biphenyl mannosides as FimH antagonists, for instance, demonstrated that introducing small alkyl or halogen groups at the ortho-position of the biphenyl ring system significantly enhanced inhibitory potency. This SAR-directed optimization is a cornerstone of medicinal chemistry. danaher.com

Another powerful technique is scaffold hopping , where the core structure of a molecule is replaced with a different, novel chemical scaffold while preserving biological activity. nih.govuniroma1.it This strategy is frequently employed to improve physicochemical or pharmacokinetic properties, or to escape patent-protected chemical space. uniroma1.itresearchgate.net For a molecule like this compound, this could involve replacing one of the phenyl rings with a heterocycle, such as a pyridine (B92270) or thiophene. researchgate.net This modification can introduce new hydrogen bonding opportunities and alter the metabolic stability of the compound. researchgate.net Fragment-based drug design (FBDD) is a related approach where small molecular fragments that bind to a biological target are identified and then grown, merged, or linked to create a more potent lead compound. nih.govyoutube.com The 2-amino-4-methoxyphenyl moiety itself could serve as a starting fragment in an FBDD campaign. bu.edu

The generation of compound libraries for SAR and scaffold hopping studies relies on efficient and versatile synthetic methodologies . For the creation of substituted biphenyls, the Suzuki cross-coupling reaction is a preeminent tool. This palladium-catalyzed reaction allows for the coupling of aryl boronic acids with aryl halides, providing a robust method for synthesizing a diverse array of biphenyl derivatives. This enables medicinal chemists to rapidly generate analogues with various substituents on either phenyl ring for biological testing.

The data below illustrates a typical outcome of an SAR-driven lead optimization campaign, showing how systematic structural modifications can lead to significant improvements in potency.

Table 1: Impact of Structural Modifications on Biological Activity of a Biphenyl-Containing Lead Compound

| Compound | R1 Group | R2 Group | Potency (IC₅₀ in nM) |

|---|---|---|---|

| Lead 1 | H | Phenyl | 1500 |

| Analogue 1a | Cl | Phenyl | 450 |

| Analogue 1b | CH₃ | Phenyl | 800 |

| Analogue 1c | H | 2-Pyridyl | 1200 |

| Analogue 1d | Cl | 2-Pyridyl | 250 |

These methodologies—SAR-directed optimization, scaffold hopping, and efficient synthetic strategies—form the foundation of modern lead generation and optimization. danaher.com By applying these principles, fragments and initial hits containing structures like this compound can be systematically refined into potent and selective clinical candidates. nih.gov

Environmental Fate and Methodological Analysis in Academic Contexts

Investigation of Degradation Pathways and Mechanisms of Biphenyl (B1667301) Derivatives in Model Environmental Systems

While specific degradation studies on 2-Amino-4-methoxy-biphenyl are not extensively documented in publicly available research, the environmental fate of this compound can be inferred from the well-studied degradation pathways of other biphenyl derivatives, such as polychlorinated biphenyls (PCBs), hydroxylated biphenyls, and aromatic amines. The degradation of these compounds in soil and aquatic environments is primarily mediated by biotic (microbial) and abiotic (photochemical) processes.

Microbial Degradation:

The microbial metabolism of biphenyl and its derivatives is a key process in their environmental breakdown. Aerobic bacteria, in particular, have been shown to degrade these compounds through a series of enzymatic reactions. The central pathway for aerobic biphenyl degradation is initiated by a powerful enzyme, biphenyl dioxygenase (BPDO) . This enzyme catalyzes the dihydroxylation of one of the aromatic rings, typically at the 2,3-position, to form a cis-2,3-dihydro-2,3-dihydroxybiphenyl derivative. nih.gov

For this compound, the presence of the amino (-NH2) and methoxy (B1213986) (-OCH3) substituents will influence the site of the initial dioxygenase attack. Generally, BPDOs preferentially oxidize the least substituted or unsubstituted ring. nih.gov Following the initial dihydroxylation, the degradation proceeds through the following steps:

Dehydrogenation: The dihydrodiol is oxidized to the corresponding dihydroxybiphenyl (a catechol derivative).

Ring Cleavage: The catechol derivative undergoes meta-cleavage by a dioxygenase enzyme, breaking the aromatic ring. asm.org

Further Metabolism: The resulting ring-cleavage product is further metabolized through a series of hydrolytic and oxidative reactions, eventually leading to intermediates of central metabolic pathways, such as the Krebs cycle.

The amino group of aromatic amines can also be a site for initial enzymatic attack, often leading to catechol intermediates that can be funneled into ring-cleavage pathways. frontiersin.org The methoxy group can be subject to O-demethylation, another common microbial reaction. The degradation of substituted phenols and anilines often converges on catechol or substituted catechol intermediates, which are then susceptible to aromatic ring cleavage. frontiersin.orgresearchgate.net

Abiotic Degradation:

Photodegradation is another significant pathway for the transformation of aromatic compounds in the environment, particularly in surface waters or on soil surfaces. This process involves the absorption of light energy (primarily UV radiation), which can lead to the excitation of the molecule and subsequent chemical reactions, such as oxidation. While specific photolysis studies on this compound are limited, research on related aromatic amines and phenols indicates that they can be transformed by light, often involving hydroxyl radicals. nih.gov The presence of chromophores—the biphenyl system and the amino group—suggests that this compound would be susceptible to photodegradation.

The table below summarizes findings from studies on related biphenyl derivatives, providing a model for the potential degradation of this compound.

| Compound Class | Primary Degradation Mechanism | Key Enzymes/Processes | Major Intermediates/Products | References |

|---|---|---|---|---|

| Biphenyls / PCBs | Aerobic Microbial Degradation | Biphenyl Dioxygenase (BPDO) | Dihydroxy-biphenyls (Catechols), Benzoic Acids | nih.govnih.gov |

| Hydroxylated Biphenyls | Aerobic Microbial Degradation | Dioxygenases, Monooxygenases | Trihydroxybiphenyls, Ring-cleavage products | asm.org |

| Aromatic Amines (e.g., Aniline) | Aerobic Microbial Degradation | Aniline (B41778) Dioxygenase | Catechol, Ammonia | frontiersin.org |

| Aromatic Compounds | Photodegradation | UV radiation, Hydroxyl radicals | Hydroxylated derivatives, Ring-cleavage products | nih.gov |

Development and Validation of Analytical Methodologies for Environmental Detection in Research Studies (e.g., GC/MS, LC/MS for related compounds)

The reliable detection and quantification of trace levels of organic contaminants like this compound in complex environmental matrices such as soil and water require sophisticated analytical methodologies. Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) are the premier techniques employed in academic research for this purpose due to their high sensitivity and selectivity. lcms.czmdpi.com

Method Development:

A typical analytical method for detecting this compound would involve several key steps:

Sample Preparation and Extraction: This is a critical step to isolate the target analyte from the environmental matrix (e.g., soil, water, sediment) and remove interfering substances. For soil samples, techniques like Accelerated Solvent Extraction (ASE) or ultrasonic extraction with organic solvents (e.g., ethyl acetate, dichloromethane) are common. mdpi.comnih.gov For water samples, Solid-Phase Extraction (SPE) using cation-exchange cartridges is effective for concentrating aromatic amines. researchgate.net

Chromatographic Separation: The extracted analyte is then separated from other co-extracted compounds.

GC/MS: Gas chromatography is suitable for volatile and thermally stable compounds. Given its structure, this compound may be amenable to GC analysis. The use of a capillary column (e.g., HP-5MS) allows for excellent separation. mdpi.comfrontiersin.org In some cases, derivatization may be required to improve volatility and thermal stability. frontiersin.org

LC/MS: Liquid chromatography, particularly Ultra-High-Performance Liquid Chromatography (UPLC), is highly versatile and well-suited for polar and thermally labile compounds. Reversed-phase chromatography is a common approach for separating aromatic amines. lcms.cznih.gov LC/MS, especially when coupled with tandem mass spectrometry (LC/MS/MS), offers exceptional selectivity and sensitivity. nih.gov

Detection and Quantification:

Mass Spectrometry (MS): The mass spectrometer serves as a highly specific detector. In GC/MS, electron ionization (EI) is typically used, generating a characteristic fragmentation pattern that acts as a chemical fingerprint for identification. In LC/MS, electrospray ionization (ESI) is common, often in the positive ion mode for amines, to generate a protonated molecular ion [M+H]+. nih.gov For quantification, selected ion monitoring (SIM) in GC/MS or multiple reaction monitoring (MRM) in LC/MS/MS is used to enhance sensitivity and reduce matrix interference. nih.govnih.gov

Method Validation:

Once a method is developed, it must be rigorously validated to ensure it is "fit for purpose," providing reliable and accurate data. epa.gov The validation process, guided by international standards, assesses several key performance characteristics:

Linearity and Range: Demonstrates that the instrument response is proportional to the analyte concentration over a specific range. This is typically assessed by analyzing a series of calibration standards. mdpi.commdpi.com

Accuracy: The closeness of the measured value to the true value, often determined through spike-recovery experiments where a known amount of the analyte is added to a real environmental sample. mdpi.commdpi.com

Precision: The degree of agreement among independent measurements under specified conditions. It is usually expressed as the relative standard deviation (RSD) of replicate measurements. mdpi.commdpi.com

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise. mdpi.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be measured with acceptable precision and accuracy. mdpi.commdpi.com

Selectivity/Specificity: The ability of the method to measure the target analyte without interference from other components in the sample matrix. lcms.cz

The table below presents typical performance parameters from validated analytical methods for related aromatic amines and biphenyl derivatives in environmental research.

| Analyte Class | Technique | Matrix | Linear Range | LOD / LOQ | Recovery (%) | Precision (RSD %) | References |

|---|---|---|---|---|---|---|---|

| Aniline Compounds | GC/MS | Soil | 0.5 - 100 mg/L | LOD: 0.02-0.07 mg/kg; LOQ: 0.08-0.28 mg/kg | 62.9 - 101.0 | 3.8 - 10.3 | nih.gov |

| Aromatic Amines | LC/MS | Aqueous Simulants | 0.03 - 75 µg/L | µg/L level | 81 - 109 | 4.5 - 13.4 | researchgate.net |

| Hydroxylated PCBs | LC/MS/MS | Animal Tissue | 1.0 - 80.0 ng/mL | LOD: 0.003-0.010 µg/kg; LOQ: 0.009-0.030 µg/kg | 76.7 - 116.5 | < 18.4 | nih.gov |

| Diphenylamine (B1679370) | CapLC-DAD | Hand Swabs | - | LOD: 0.3 ng (absolute) | 108 ± 16 | 9 (intra-day) | mdpi.com |

| Biphenyl & Metabolites | HPLC-DAD | Culture Medium | 0.04 - 20 µg/mL | - | - | - | scielo.br |

Future Research Directions and Emerging Trends

Innovations in Synthetic Strategies and Sustainable Production for 2-Amino-4-methoxy-biphenyl and its Analogues

The synthesis of this compound and related structures has traditionally relied on established cross-coupling methodologies like the Suzuki and Ullmann reactions. bohrium.comrsc.org While effective, future efforts are increasingly focused on enhancing the sustainability and efficiency of these processes, aligning with the principles of green chemistry. beilstein-journals.orgbeilstein-journals.org A primary area of innovation lies in the development of advanced catalytic systems. This includes the use of water-soluble fullerene-supported palladium nanocatalysts for Suzuki-Miyaura couplings, which can achieve high yields in aqueous media at room temperature, significantly reducing the environmental footprint. researchgate.net

Another significant trend is the adoption of flow chemistry. nih.gov Continuous flow reactors offer superior control over reaction parameters, enhanced heat and mass transfer, and increased safety, particularly when dealing with hazardous reagents or intermediates. nih.govresearchgate.net This technology has been successfully applied to Suzuki couplings for biphenyl (B1667301) derivatives, resulting in higher purity products and shorter reaction times compared to traditional batch methods. unimi.it The integration of flow chemistry can bridge the gap between laboratory-scale synthesis and industrial production, facilitating a more efficient and scalable manufacturing process. nih.govresearchgate.net

Furthermore, research is moving towards direct C-H activation and functionalization, which circumvents the need for pre-functionalized starting materials like aryl halides or boronic acids. rsc.org This atom-economical approach represents a more direct and efficient route to biphenyl scaffolds. rsc.org For instance, palladium-catalyzed remote C-H functionalization of biphenyl systems is an emerging area that allows for the introduction of functional groups at specific positions with high selectivity. escholarship.org

| Strategy | Key Features | Advantages | Future Research Focus |

|---|---|---|---|

| Traditional Cross-Coupling (e.g., Suzuki, Ullmann) | Requires pre-functionalized arenes and metal catalysts (Pd, Cu). rsc.org | Well-established, versatile, and reliable for many substrates. bohrium.com | Development of cheaper, more active, and recyclable catalysts. |

| Green Catalysis | Use of aqueous media, room temperature conditions, and recoverable catalysts like fullerene-supported Pd. researchgate.net | Reduced solvent waste, lower energy consumption, and improved catalyst lifecycle. beilstein-journals.orgresearchgate.net | Expanding the substrate scope and improving catalyst stability over multiple cycles. |

| Flow Chemistry | Reactions are performed in continuous-flow reactors with precise control over conditions. unimi.it | Enhanced safety, scalability, higher purity, and faster reaction times. nih.govrsc.org | Integration with other technologies like photochemistry and electrochemistry. rsc.org |

| Direct C-H Functionalization | Directly forms C-C bonds on the aromatic ring without pre-activation. escholarship.org | High atom economy, fewer synthetic steps, and reduced waste. rsc.org | Improving regioselectivity and expanding the range of compatible functional groups. escholarship.org |

Integration of Advanced Computational Approaches for Predictive Modeling and Materials Design

The synergy between experimental synthesis and computational chemistry is set to accelerate the discovery of new materials based on the this compound scaffold. Advanced computational tools, such as Density Functional Theory (DFT) and machine learning (ML), are becoming indispensable for predicting molecular properties and guiding experimental design. mit.edumdpi.com

DFT calculations can provide deep insights into the electronic structure of molecules, helping to predict their reactivity, stability, and spectroscopic properties. nih.govbiointerfaceresearch.com For instance, by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can estimate the electronic band gap, which is crucial for designing organic electronic materials. nih.govresearchgate.net These computational studies can rationalize experimental outcomes and predict the properties of yet-to-be-synthesized analogues, saving significant time and resources. chemrxiv.org

Beyond single-molecule properties, multiscale modeling and molecular dynamics simulations are being used to predict the bulk properties of materials. mit.edunih.gov These methods can simulate how molecules arrange themselves in a solid or liquid state, allowing for the prediction of properties like crystal structure, solubility, and mechanical strength. github.io

The integration of machine learning and artificial intelligence is a particularly exciting frontier. mit.edu By training algorithms on large datasets of known materials, ML models can predict the properties of new candidate molecules with remarkable speed and accuracy. mdpi.com This data-driven approach can rapidly screen vast chemical spaces to identify derivatives of this compound with desired characteristics for specific applications, such as optimized electronic properties for OLEDs or specific binding affinities for sensor development. mdpi.comgithub.io